

# The Discovery of OD36: A Macrocyclic Dual Inhibitor of RIPK2 and ALK2

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | OD36 hydrochloride |           |
| Cat. No.:            | B10814303          | Get Quote |

A Technical Guide for Researchers and Drug Development Professionals

This in-depth guide explores the discovery and characterization of OD36, a potent macrocyclic inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2). This document provides a comprehensive overview of its biochemical activity, cellular effects, and the key experimental methodologies employed in its investigation. All quantitative data is presented in structured tables for comparative analysis, and detailed protocols for pivotal experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.

## **Quantitative Data Summary**

The inhibitory activity and binding affinity of OD36 have been characterized against its primary targets, RIPK2 and ALK2, as well as other related kinases. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity and Binding Affinity of OD36



| Target              | Parameter | Value (nM) |
|---------------------|-----------|------------|
| RIPK2               | IC50      | 5.3[1]     |
| ALK2                | Kd        | 37[1]      |
| ALK2                | IC50      | 47[1]      |
| ALK2 (R206H mutant) | IC50      | 22[1]      |
| ALK1                | Kd        | 90[1]      |

Table 2: Kinase Selectivity Profile of OD36

A broad kinase selectivity profile of OD36 was performed against a panel of 366-468 kinases. At a concentration of 100 nM, OD36 demonstrated high selectivity for RIPK2 and ALK2. The primary off-target kinases with significant inhibition are listed below.

| Kinase | Percent Inhibition at 100 nM |
|--------|------------------------------|
| SIK2   | ~80%                         |
| ACVR2B | ~80%                         |
| ACVRL1 | ~80%                         |

# Signaling Pathways Modulated by OD36

OD36 exerts its biological effects by inhibiting two distinct signaling pathways: the NOD2-RIPK2 pathway involved in innate immunity and inflammation, and the BMP-ALK2 pathway crucial for bone and tissue homeostasis.





Click to download full resolution via product page

Figure 1: NOD2-RIPK2 Signaling Pathway Inhibition by OD36



Click to download full resolution via product page

Figure 2: BMP-ALK2 Signaling Pathway Inhibition by OD36

## **Detailed Experimental Protocols**

The following section provides detailed methodologies for key experiments cited in the characterization of OD36.

# In Vivo Muramyl Dipeptide (MDP)-Induced Peritonitis Model

This protocol describes the in vivo assessment of OD36's anti-inflammatory effects in a mouse model of peritonitis.



- Animals: Male C57BL/6 mice (8-12 weeks old) are used for this study.
- Reagents:
  - **OD36 hydrochloride** (dissolved in a suitable vehicle, e.g., 5% DMSO in saline).
  - Muramyl dipeptide (MDP) (dissolved in sterile saline).
  - Phosphate-buffered saline (PBS), sterile.
  - FACS buffer (PBS with 2% fetal bovine serum).
  - Antibodies for flow cytometry (e.g., anti-mouse Ly-6G for neutrophils, anti-mouse CD3 for T-lymphocytes).
  - RNA extraction kit.
  - cDNA synthesis kit.
  - qPCR master mix and primers for inflammatory cytokines (e.g., TNF-α, IL-6).

#### Procedure:

- Mice are intraperitoneally (i.p.) injected with OD36 (6.25 mg/kg body weight) or vehicle control 30 minutes prior to the induction of peritonitis.
- Peritonitis is induced by i.p. injection of MDP (150 μg per mouse).
- Four hours after MDP injection, mice are euthanized by CO2 asphyxiation.
- The peritoneal cavity is lavaged with 5 mL of sterile PBS.
- The peritoneal lavage fluid is collected, and the total cell count is determined.
- For flow cytometry analysis, cells are stained with fluorescently labeled antibodies against specific immune cell markers.
- For gene expression analysis, total RNA is extracted from the peritoneal cells, reversetranscribed to cDNA, and subjected to quantitative PCR (qPCR) using primers for



inflammatory cytokines.

# In Vitro Inhibition of BMP-6-Induced Smad1/5 Phosphorylation

This protocol details the in vitro assay used to determine the inhibitory effect of OD36 on the BMP-ALK2 signaling pathway.

- Cell Line: KS483 mouse chondrogenic cells.
- · Reagents:
  - OD36 hydrochloride (dissolved in DMSO).
  - Recombinant human BMP-6.
  - Cell culture medium (e.g., DMEM with 10% FBS).
  - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
  - Primary antibodies: Rabbit anti-phospho-Smad1/5 (Ser463/465) (e.g., Cell Signaling Technology #9516), Rabbit anti-Smad1.
  - Secondary antibody: HRP-conjugated anti-rabbit IgG.
  - Chemiluminescent substrate.
- Procedure:
  - KS483 cells are seeded in 6-well plates and grown to 80-90% confluency.
  - $\circ$  Cells are pre-treated with varying concentrations of OD36 (0.1-1  $\mu$ M) or vehicle (DMSO) for 24 hours.
  - Cells are then stimulated with BMP-6 (50 ng/mL) for 30 minutes.
  - After stimulation, the cells are washed with ice-cold PBS and lysed.



- o Protein concentration in the lysates is determined using a BCA assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with the primary antibody against phospho-Smad1/5 overnight at 4°C.
- The membrane is washed and incubated with the HRP-conjugated secondary antibody.
- The protein bands are visualized using a chemiluminescent substrate and an imaging system.
- The membrane is then stripped and re-probed with an antibody against total Smad1 to confirm equal protein loading.

# Inhibition of Activin A-Induced Osteogenic Differentiation in FOP Endothelial Colony-Forming Cells (ECFCs)

This protocol outlines the methodology to assess the effect of OD36 on the aberrant signaling and differentiation of cells derived from patients with Fibrodysplasia Ossificans Progressiva (FOP).

- Cell Line: Endothelial colony-forming cells (ECFCs) derived from FOP patients.
- Reagents:
  - OD36 hydrochloride (dissolved in DMSO).
  - Recombinant human Activin A.
  - Endothelial cell growth medium.
  - Osteogenic differentiation medium (endothelial growth medium supplemented with osteogenic factors such as β-glycerophosphate, ascorbic acid, and dexamethasone).



- Reagents for Western blotting (as described in section 3.2) to detect p-Smad1/5.
- Reagents for qPCR to analyze the expression of osteogenic marker genes (e.g., ID-1, ID-3, RUNX2, Osterix).

#### Procedure:

- FOP ECFCs are cultured in endothelial cell growth medium.
- For signaling studies, cells are pre-incubated with OD36 (0.5 μM) for a specified time, followed by stimulation with Activin A. Cell lysates are then analyzed for p-Smad1/5 levels by Western blotting (as described in section 3.2).
- For differentiation studies, FOP ECFCs are cultured in osteogenic differentiation medium in the presence or absence of OD36 and/or Activin A.
- The medium is changed every 2-3 days for a period of 7-14 days.
- At the end of the differentiation period, total RNA is extracted, and the expression of osteogenic marker genes is quantified by qPCR.

# **Experimental Workflow and Logical Relationships**

The discovery and characterization of OD36 followed a logical progression from initial screening to in vivo validation.





Click to download full resolution via product page

Figure 3: OD36 Discovery and Validation Workflow

## Conclusion

OD36 has been identified as a potent and selective dual inhibitor of RIPK2 and ALK2. Its macrocyclic structure likely contributes to its high affinity and specificity. The in vitro and in vivo data demonstrate its potential as a therapeutic agent for inflammatory diseases driven by aberrant RIPK2 signaling and for disorders characterized by excessive ALK2 activity, such as Fibrodysplasia Ossificans Progressiva. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of OD36 and similar macrocyclic inhibitors. Further studies are warranted to fully



elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in a broader range of disease models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. sinobiological.com [sinobiological.com]
- To cite this document: BenchChem. [The Discovery of OD36: A Macrocyclic Dual Inhibitor of RIPK2 and ALK2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10814303#discovery-of-od36-as-a-macrocyclic-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





